N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide
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Overview
Description
“N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide” is a chemical compound with the molecular formula C12H12F6N2O5S . It is related to other compounds such as “N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea” which has a molecular formula of C19H16F6N2O5 .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, various hydrazone derivatives were synthesized through the condensation of various aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .Molecular Structure Analysis
The molecular structure of “N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide” can be inferred from its molecular formula C12H12F6N2O5S . It is related to “N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea” which has a molecular formula of C19H16F6N2O5 .Scientific Research Applications
Intramolecular Bonds and Hydrogen Bonding
Research into bis(trifluoromethylsulfonylamino)methane highlights the significance of intramolecular hydrogen bonds in determining the stability and reactivity of molecules. These studies suggest that compounds like N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide could exhibit unique intramolecular interactions, potentially impacting their chemical behavior and applications in synthesis and material science (Sterkhova et al., 2006).
Synthesis and Reactivity
The synthesis and reactivity of related compounds, such as bis(N-methylbenzimidazol-2-yl)methane and its derivatives, demonstrate the versatility of these chemicals in forming complex structures with potential utility in catalysis, organic synthesis, and the development of new materials. These studies underscore the potential for this compound to serve as a precursor or reactant in novel synthetic pathways (Ramírez et al., 2017).
Material Science Applications
Research on sulfonated thin-film composite nanofiltration membranes introduces the use of sulfonated aromatic diamine monomers for improving water flux and dye rejection capabilities of membranes. This suggests that compounds with similar sulfonated structures, such as this compound, could find applications in environmental and separation technologies, contributing to the development of more efficient and selective filtration systems (Liu et al., 2012).
Luminescence Sensing and Pesticide Removal
The development of thiophene-based metal-organic frameworks (MOFs) for environmental sensing and pesticide removal highlights the potential for incorporating compounds like this compound into MOFs or similar structures. These applications could leverage the unique properties of the compound to enhance the sensitivity, selectivity, and efficiency of luminescent sensors and materials designed for the removal of hazardous substances from the environment (Zhao et al., 2017).
Future Directions
Future research directions could involve further exploration of the synthesis, properties, and potential applications of “N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide” and related compounds. For instance, the potential of these compounds as anti-cancer and anti-diabetic agents could be explored .
Properties
IUPAC Name |
N'-methylsulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O5S/c1-26(22,23)20-19-10(21)8-4-7(24-5-11(13,14)15)2-3-9(8)25-6-12(16,17)18/h2-4,20H,5-6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXQNDQBHYPNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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